molecular formula C19H25N5O2 B6973749 4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide

4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6973749
M. Wt: 355.4 g/mol
InChI Key: IFPFGTNOHZRAIB-UHFFFAOYSA-N
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Description

4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Acylation of the pyrazole: The pyrazole ring is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine.

    Formation of the piperazine ring: The acylated pyrazole is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to hydrophobic pockets, while the pyrazolyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-phenylacetyl)piperazine-1-carboxamide: Lacks the pyrazolyl group, which may affect its binding affinity and specificity.

    N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide: Lacks the phenylacetyl group, potentially altering its hydrophobic interactions.

Uniqueness

4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide is unique due to the presence of both the phenylacetyl and pyrazolyl groups, which contribute to its distinct chemical properties and potential biological activities. This dual substitution pattern allows for a broader range of interactions with molecular targets, enhancing its versatility in scientific research.

Properties

IUPAC Name

4-(2-phenylacetyl)-N-(1-propan-2-ylpyrazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-15(2)24-9-8-17(21-24)20-19(26)23-12-10-22(11-13-23)18(25)14-16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFGTNOHZRAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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